molecular formula C14H15IN2O B1671293 Enisamium iodide CAS No. 201349-37-3

Enisamium iodide

Cat. No.: B1671293
CAS No.: 201349-37-3
M. Wt: 354.19 g/mol
InChI Key: ILSOAHPXYZRFBA-UHFFFAOYSA-N
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Description

Enisamium iodide, also known as N-benzyl-1-methylpyridin-1-ium-4-carboxamide iodide, is a derivative of isonicotinic acid. It is a registered antiviral drug primarily used in Eastern European countries such as Ukraine, Kazakhstan, Mongolia, and Belarus. The compound is marketed under trade names like Amizon, Amizon Max, and Amizonchik. This compound is known for its antiviral properties, particularly against influenza viruses and coronaviruses .

Scientific Research Applications

Enisamium iodide has a wide range of scientific research applications, including:

Mechanism of Action

The antiviral activity of Enisamium iodide is associated with the inhibition of influenza virus RNA polymerase . It effectively inhibits SARS-CoV-2 virus replication in vitro in Caco-2 cells . The antiviral effect of Enisamium is due to the direct inhibitory action of its active metabolite VR17-04 on the viral RNA-dependent RNA polymerase of the coronavirus SARS-CoV-2 .

Future Directions

Enisamium iodide has shown promising results in inhibiting SARS-CoV-2 RNA synthesis in vitro . Future activity and structural studies can be performed to further uncover the molecular mechanism by which VR17-04 and Enisamium inhibit the SARS-CoV-2 RNA polymerase, or other RNA virus RNA polymerases . The bioavailability of this compound needs to be confirmed in animal and human studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enisamium iodide is synthesized through a series of chemical reactions involving isonicotinic acid derivatives. The primary synthetic route involves the reaction of N-methyl-4-benzylcarbamidopyridinium iodide with appropriate reagents under controlled conditions. The process typically includes steps such as nitration, reduction, and iodination to achieve the final product .

Industrial Production Methods: Industrial production of this compound involves a vacuum drying method in an apparatus with a tape mixing device. This method ensures the quality of the product by maintaining optimal drying conditions. The drying process is crucial for achieving the desired purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: Enisamium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different halogenated compounds .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific antiviral activity against a broad spectrum of viruses, including influenza A (H1N1, H3N2, H5N1, H7N9), influenza B, respiratory syncytial virus, and coronaviruses like SARS-CoV-2. Its ability to inhibit viral RNA polymerase makes it a unique and valuable compound in antiviral research and therapy .

Properties

IUPAC Name

N-benzyl-1-methylpyridin-1-ium-4-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.HI/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSOAHPXYZRFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173960
Record name Enisamium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

201349-37-3
Record name Enisamium iodide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201349373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enisamium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENISAMIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22FG6Q00B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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